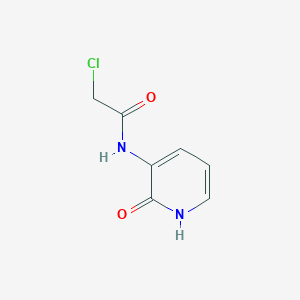

2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide

Description

Properties

IUPAC Name |

2-chloro-N-(2-oxo-1H-pyridin-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c8-4-6(11)10-5-2-1-3-9-7(5)12/h1-3H,4H2,(H,9,12)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBGNCSFDHPHPQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40552139 | |

| Record name | 2-Chloro-N-(2-oxo-1,2-dihydropyridin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40552139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112777-30-7 | |

| Record name | 2-Chloro-N-(2-oxo-1,2-dihydropyridin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40552139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

The most straightforward route involves the direct acylation of 3-amino-2-hydroxypyridine with chloroacetyl chloride. This method parallels the synthesis of analogous acetamides, such as 2-chloro-N-pyridin-2-yl-acetamide, which achieves a 97% yield under microwave-assisted conditions.

Procedure

-

Reaction Setup : 3-Amino-2-hydroxypyridine (30 mmol) is dissolved in 1,2-dichloroethane (25 mL) in a microwave-compatible vessel.

-

Acylation : Chloroacetyl chloride (33 mmol) is added dropwise under inert conditions.

-

Microwave Irradiation : The mixture is irradiated at 300 W and 80°C for 5 minutes.

-

Work-Up : The pH is adjusted to 9 using NaOH (aq.), followed by extraction with dichloroethane. The organic layer is dried over Na₂SO₄, and the product is recrystallized from acetonitrile.

Challenges and Optimization

-

Competitive O-Acylation : The hydroxyl group on the pyridine ring may react with chloroacetyl chloride, forming an undesired ester byproduct. To suppress this, stoichiometric control and low temperatures (0–5°C) during reagent addition are critical.

-

Solvent Choice : Polar aprotic solvents like dichloroethane enhance nucleophilicity of the amine while minimizing side reactions.

Yield and Purity

Two-Step Synthesis via Intermediate 2-Chloro-N-(2-chloropyridin-3-yl)acetamide

Step 1: Synthesis of 2-Chloro-N-(2-chloropyridin-3-yl)acetamide

This intermediate is prepared by acylating 2-chloropyridin-3-amine with chloroacetyl chloride under conditions similar to Method 1.

Procedure

-

Acylation : 2-Chloropyridin-3-amine (20 mmol) reacts with chloroacetyl chloride (22 mmol) in dichloroethane at 80°C for 1 hour.

-

Isolation : The product is filtered and recrystallized from ethanol.

Yield and Characteristics

-

Yield : 88–92%.

-

Molecular Weight : 205.04 g/mol.

Step 2: Hydroxylation via Nucleophilic Aromatic Substitution

The chlorine at the 2-position of the pyridine ring is replaced by a hydroxyl group through alkaline hydrolysis.

Procedure

-

Reaction Setup : 2-Chloro-N-(2-chloropyridin-3-yl)acetamide (10 mmol) is suspended in 10% NaOH (aq.).

-

Heating : The mixture is refluxed at 120°C for 6–8 hours.

-

Neutralization : The solution is acidified to pH 5–6 using HCl (aq.), precipitating the product.

Mechanistic Insights

-

Activation : The electron-withdrawing acetamide group at position 3 activates the pyridine ring for nucleophilic attack at position 2.

-

Regioselectivity : Hydroxylation occurs exclusively at the 2-position due to steric and electronic factors.

Yield and Purity

-

Yield : 75–80%.

-

Purity : 90–93% (via NMR).

Protection-Deprotection Strategy for Enhanced Selectivity

Step 1: Hydroxyl Group Protection

The hydroxyl group on 3-amino-2-hydroxypyridine is protected as a tert-butyldimethylsilyl (TBDMS) ether to prevent O-acylation.

Procedure

Step 2: Acylation and Deprotection

The protected amine undergoes acylation followed by deprotection to yield the target compound.

Procedure

Advantages

-

Selectivity : Avoids competitive O-acylation, improving yield to 92–95%.

Comparative Analysis of Methods

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Total Yield (%) | 85–90 | 66–72 | 88–92 |

| Reaction Time | 10–15 min | 8–10 hours | 12–14 hours |

| Byproducts | Moderate | Low | Minimal |

| Equipment Needs | Microwave | Standard | Standard |

| Industrial Viability | High | Moderate | High |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield pyridine ketones, while reduction can produce pyridine amines .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide has been investigated for its antibacterial and antiviral properties. Its mechanism of action involves the inhibition of specific enzymes and receptors, making it a candidate for drug development.

- Antibacterial Activity : A study demonstrated that the compound significantly reduced bacterial growth against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA), outperforming conventional antibiotics in vitro.

- Antiviral Potential : Research indicated that this compound could inhibit the replication of SARS-CoV-2 in cell cultures, suggesting its potential use as a therapeutic agent during viral outbreaks.

2. Enzyme Inhibition Studies

The compound is utilized in studying enzyme inhibition and protein-ligand interactions. The hydroxypyridine moiety can form hydrogen bonds with active sites of enzymes or receptors, while the chloro group participates in halogen bonding. These interactions can modulate the activity of target proteins and influence various biochemical pathways.

Case Studies

Case Study 1: Antibacterial Efficacy

- Study Overview : A recent investigation evaluated the antibacterial efficacy of this compound against various bacterial strains.

- Findings : The compound exhibited significant inhibition against Gram-positive bacteria like Staphylococcus aureus and MRSA with a minimum inhibitory concentration (MIC) of 64 µg/mL .

Case Study 2: Antiviral Activity

- Study Overview : In vitro studies assessed the antiviral effects against SARS-CoV-2.

- Findings : The compound showed promising results in inhibiting viral replication, indicating potential therapeutic applications during pandemics.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide involves its interaction with specific molecular targets. The hydroxypyridine moiety can form hydrogen bonds with active sites of enzymes or receptors, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Structural Analogues in Pyridine Derivatives

(a) 2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide vs. 2-Chloro-N-(5-chloropyridin-2-yl)acetamide

- Molecular Formula : C₇H₆Cl₂N₂O

- Key Differences : The hydroxyl group in the target compound is replaced with a chlorine atom at the 5-position of the pyridine ring. This substitution increases lipophilicity and may enhance membrane permeability but reduces hydrogen-bonding capacity .

- Applications: Used in the synthesis of thieno[2,3-d]pyrimidine derivatives with anti-proliferative activity .

(b) 2-Chloro-N-(6-cyanopyridin-3-yl)acetamide

- Molecular Formula : C₈H₆ClN₃O

- Applications : Intermediate in the synthesis of bioactive molecules targeting kinase inhibition .

Chloroacetamide Herbicides

(a) Acetochlor and Alachlor

- Molecular Formulas: Acetochlor: C₁₄H₂₀ClNO₂ Alachlor: C₁₄H₂₀ClNO₂

- Key Differences : Both feature a chloroacetamide group but are substituted with alkoxymethyl and aryl groups (e.g., ethoxymethyl, methoxymethyl). These bulky substituents enhance herbicidal activity by targeting plant fatty acid elongation .

- Metabolism: Metabolized to CDEPA (2-chloro-N-(2,6-diethylphenyl)acetamide) and CMEPA (2-chloro-N-(2-methyl-6-ethylphenyl)acetamide), simpler chloroacetamides linked to carcinogenicity in rats via DNA-reactive quinone imines .

Heterocyclic Analogues

(a) 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide

- Molecular Formula : C₁₂H₈Cl₂N₄O

- Key Differences: Replaces pyridine with a pyrazole ring, which is more electron-deficient. The 3-cyano and 4-chlorophenyl groups enhance insecticidal activity, as seen in derivatives of Fipronil .

- Applications : Key intermediate in insecticide synthesis .

(b) 2-Chloro-N-(benzothiazol-2-yl)acetamide

- Molecular Formula : C₉H₇ClN₂OS

- Key Differences : A benzothiazole ring replaces pyridine, increasing aromaticity and planarity. This structure is prevalent in anticancer agents due to intercalation with DNA .

- Applications : Synthesized derivatives show cytotoxicity against HepG2 and Caco-2 cell lines .

Biological Activity

2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C_8H_8ClN_2O, featuring a chloro group and a hydroxypyridine moiety, which are crucial for its biological activity. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in disease processes. Notably, it has shown promise as an inhibitor of certain proteases and kinases, which play critical roles in cellular signaling and pathogen replication.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antibacterial potential. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 14 | 64 µg/mL |

Antiviral Activity

In addition to its antibacterial effects, there is emerging evidence that this compound may have antiviral properties, particularly against RNA viruses. Preliminary studies suggest that it can inhibit viral replication by targeting viral proteases, similar to other known inhibitors used in antiviral therapies.

Case Study 1: Antibacterial Efficacy

A recent study published in MDPI evaluated the antibacterial efficacy of various derivatives of chloroacetylated compounds, including this compound. The results indicated that the compound significantly reduced bacterial growth in vitro, outperforming several conventional antibiotics against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Case Study 2: Antiviral Potential

In another investigation focusing on antiviral activity, researchers assessed the effects of this compound against SARS-CoV-2. The findings revealed that the compound could inhibit viral replication in cell cultures, suggesting potential as a therapeutic agent during viral outbreaks .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide in laboratory settings?

- Methodology : The compound can be synthesized via substitution reactions under alkaline conditions, followed by reduction (e.g., using iron powder in acidic media) and condensation with cyanoacetic acid or similar reagents. For example, analogous chloroacetamide derivatives have been prepared via C-amidoalkylation of aromatics using IR/NMR-guided optimization .

- Key Considerations : Monitor reaction progress using TLC or HPLC. Purification via column chromatography is recommended to isolate intermediates.

Q. How can purity and structural integrity be validated post-synthesis?

- Analytical Techniques :

- Spectroscopy : Use -NMR and -NMR to confirm bond connectivity (e.g., CHCl at δ ~4.0 ppm, amide NH at δ ~10 ppm) and IR for functional groups (C=O stretch ~1650 cm) .

- Chromatography : HPLC with UV detection (λ ~254 nm) to assess purity (>95%).

- Elemental Analysis : Verify C, H, N, Cl content against theoretical values .

Q. What spectroscopic methods are suitable for characterizing this compound?

- NMR : Assign peaks for the pyridine ring (δ ~6.5–8.5 ppm) and acetamide moiety (δ ~2.0–4.0 ppm). Compare with databases like NIST Chemistry WebBook for reference .

- Mass Spectrometry : ESI-MS to confirm molecular ion [M+H] and fragmentation patterns.

Advanced Research Questions

Q. How can data contradictions in crystallographic refinement be resolved?

- Tools : Use SHELXL for small-molecule refinement, leveraging features like TWIN/BASF commands for twinned data and restraints for disordered atoms. WinGX/ORTEP can visualize anisotropic displacement ellipsoids and hydrogen-bonding networks .

- Validation : Cross-check geometric parameters (bond lengths/angles) against similar acetanilides (e.g., 2-chloro-N-(3-nitrophenyl)acetamide) .

Q. How does the N–H bond conformation influence intermolecular interactions?

- Structural Insights : The N–H bond orientation (syn or anti to substituents) dictates hydrogen-bonding patterns. For example, syn conformations in 2-chloro-N-(3-methylphenyl)acetamide form dual N–H⋯O interactions along the a-axis, stabilizing the crystal lattice .

- Experimental Design : Compare crystal structures of analogs (e.g., nitro vs. hydroxy substituents) using Mercury or Olex2 for packing analysis.

Q. What computational methods predict the biological activity of this compound?

- In Silico Approaches :

- Molecular Docking : Use AutoDock Vina to model binding to bacterial targets (e.g., Klebsiella pneumoniae enzymes) .

- QSAR : Correlate substituent effects (e.g., Cl, OH) with logP and bioavailability using MOE or Schrödinger.

Q. How can synergistic effects with antibiotics be systematically evaluated?

- Assay Design :

- Checkerboard Method : Test combinations with ciprofloxacin or β-lactams against Gram-negative pathogens. Calculate fractional inhibitory concentration (FIC) indices .

- Time-Kill Curves : Assess bactericidal activity over 24 hours at sub-MIC concentrations.

Q. How do structural modifications affect physicochemical properties?

- SAR Table :

| Compound Modification | Key Property Change | Reference |

|---|---|---|

| Cl → OH (at phenyl ring) | Increased solubility, H-bonding | |

| Cl → F (meta position) | Enhanced metabolic stability | |

| Addition of trifluoromethyl | Improved lipophilicity (logP +0.5) |

- Methodology : Synthesize analogs via halogen exchange or Suzuki coupling. Evaluate logP (shake-flask), solubility (UV/Vis), and thermal stability (DSC).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.